Pentafluorophenyloxymethyl-phosphonic acid diethyl ester
Description
Pentafluorophenyloxymethyl-phosphonic acid diethyl ester is a chemical compound characterized by the presence of a pentafluorobenzene ring substituted with a diethoxyphosphorylmethoxy group
Properties
IUPAC Name |
1-(diethoxyphosphorylmethoxy)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5O4P/c1-3-19-21(17,20-4-2)5-18-11-9(15)7(13)6(12)8(14)10(11)16/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTSLVLTXPLSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC1=C(C(=C(C(=C1F)F)F)F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyloxymethyl-phosphonic acid diethyl ester typically involves the reaction of pentafluorobenzene with diethoxyphosphorylmethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the desired product.
Solvent: Organic solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyloxymethyl-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The diethoxyphosphorylmethoxy group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted pentafluorobenzene derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Pentafluorophenyloxymethyl-phosphonic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pentafluorophenyloxymethyl-phosphonic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The diethoxyphosphorylmethoxy group can interact with active sites of enzymes, leading to modulation of their activity. Additionally, the pentafluorobenzene ring can enhance the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Diethoxyphosphorylmethoxy)-benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-(Diethoxyphosphorylmethoxy)-2,3,4,5,6-tetrafluorobenzene: Contains one less fluorine atom, which may affect its chemical behavior and applications.
Uniqueness
Pentafluorophenyloxymethyl-phosphonic acid diethyl ester is unique due to the presence of five fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in fields requiring high chemical stability and reactivity.
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